molecular formula C9H9ClN4 B1388146 5-chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine CAS No. 1135283-22-5

5-chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine

Cat. No.: B1388146
CAS No.: 1135283-22-5
M. Wt: 208.65 g/mol
InChI Key: GQCSDBLOEWYZNU-UHFFFAOYSA-N
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Description

5-Chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine is a pyrazolopyridine derivative characterized by a chloro substituent at position 5, a cyclopropyl group at position 6, and an amine group at position 2.

Properties

IUPAC Name

5-chloro-6-cyclopropyl-2H-pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4/c10-6-3-5-8(11)13-14-9(5)12-7(6)4-1-2-4/h3-4H,1-2H2,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCSDBLOEWYZNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=NNC(=C3C=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dichloropyridine with cyclopropylamine, followed by cyclization with hydrazine hydrate . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scalable synthesis techniques such as continuous flow chemistry. This method allows for the efficient and controlled production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Oxidized derivatives

    Reduction: Reduced derivatives

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

Medicinal Chemistry

5-Chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest activity against various biological targets.

Case Studies

  • Anticancer Activity : Research has indicated that derivatives of pyrazolo-pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways.
  • Neuroprotective Effects : Some studies have explored the neuroprotective potential of pyrazolo-pyridine derivatives in models of neurodegenerative diseases. These compounds may modulate pathways involved in neuronal survival and inflammation.

Biological Research

The compound is also utilized in proteomics and other areas of biological research due to its ability to interact with proteins and enzymes.

Applications in Proteomics

This compound is used as a tool compound for studying protein interactions and functions. Its ability to bind selectively to certain proteins makes it valuable for understanding complex biological systems.

Drug Development

The compound serves as a lead structure for developing new drugs targeting various diseases, including cancer and neurodegenerative disorders. Its derivatives are synthesized and tested for enhanced efficacy and reduced toxicity.

Data Table: Summary of Research Findings

Application AreaFindingsReferences
Anticancer ActivityInhibits proliferation of cancer cells; targets specific kinases
Neuroprotective EffectsModulates neuronal survival pathways; reduces inflammation
ProteomicsUseful for studying protein interactions; selective binding properties
Drug DevelopmentServes as a lead compound for new drug synthesis

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest structural analogs include pyrazolopyridine derivatives with variations in substituents at positions 1, 3, and 4 (Table 1).

Substituent Analysis

  • Position 1 : The target compound retains a hydrogen atom (1H), whereas analogs feature aryl or alkyl groups (e.g., 2-fluorophenyl in -methylbenzyl in ). These substitutions likely enhance steric bulk and alter solubility .
  • Position 3 : The amine group in the target compound contrasts with methyl or carboxylic acid groups in analogs. This difference impacts polarity and hydrogen-bonding capacity, which are critical for biological interactions .

Molecular Weight and Functional Group Impact

Carboxylic acid-containing analogs (e.g., C17H13ClFN3O2, MW 345.76 in ) exhibit higher molecular weights compared to the target compound (estimated MW ~235–250 g/mol based on formula C9H9ClN4). The amine group in the target compound may confer greater nucleophilicity and basicity, whereas carboxylic acid derivatives are more suited for salt formation or coordination chemistry .

Data Table: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Functional Groups
Target: 5-Chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine 5-Cl, 6-cyclopropyl, 3-NH2, 1-H C9H9ClN4* ~235–250* Amine
5-Chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-...-4-carboxylic acid [HR218541] 1-(2-fluorophenyl), 3-CH3, 4-COOH C17H13ClFN3O2 345.76 Carboxylic acid
5-Chloro-6-cyclopropyl-3-methyl-1-(4-methylbenzyl)-...-4-carboxylic acid [CAS 950852-97-8] 1-(4-methylbenzyl), 3-CH3, 4-COOH C19H18ClN3O2 ~363.8† Carboxylic acid
5-Chloro-6-cyclopropyl-1,3-dimethyl-...-4-carboxylic acid [ChemBK] 1-CH3, 3-CH3, 4-COOH C12H12ClN3O2 265.7 Carboxylic acid

*Estimated based on structural similarity; †Calculated from formula.

Biological Activity

5-Chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine (CAS No. 1135283-22-5) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₉ClN₄, with a molecular weight of 208.65 g/mol. The compound features a pyrazolo[3,4-b]pyridine core, which is known for various biological activities.

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit diverse mechanisms of action, including:

  • Antiproliferative Activity : These compounds have shown significant antiproliferative effects against various cancer cell lines by inducing apoptosis and inhibiting angiogenesis. For instance, studies have demonstrated that certain derivatives can inhibit tubulin polymerization, disrupting microtubule dynamics similar to known anticancer agents like combretastatin A-4 .
  • Enzyme Inhibition : Specific derivatives have been identified as potent inhibitors of critical enzymes such as phosphodiesterase and neutrophil elastase, which play roles in inflammatory responses and cancer progression .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity IC50 Values (nM) Cell Lines Tested Reference
Antiproliferative Activity< 100SGC-7901, A549, HT-1080
FGFR1 Inhibition69.1 ± 19.8Enzymatic Assays
Apoptosis InductionNot specifiedVarious Cancer Cell Lines

Case Studies

Several studies have highlighted the efficacy of pyrazolo[3,4-b]pyridine derivatives in preclinical settings:

  • Anticancer Efficacy : A study evaluated a series of pyrazolo[3,4-b]pyridine derivatives for their anticancer properties. The results indicated that compounds with specific substitutions at the 5 and 7 positions exhibited enhanced cytotoxicity against multiple cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics .
  • Inhibition Studies : A recent investigation into enzyme inhibition revealed that certain derivatives effectively inhibited FGFRs (Fibroblast Growth Factor Receptors), which are implicated in various cancers. The most potent inhibitor demonstrated an IC50 value of 30.2 nM against FGFR1 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine
Reactant of Route 2
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5-chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine

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